molecular formula C17H21FN6O B569308 6-(((1R,2S)-2-氨基环己基)氨基)-7-氟-4-(1-甲基-1H-吡唑-4-基)-1,2-二氢-3H-吡咯并[3,4-C]吡啶-3-酮 CAS No. 1312691-33-0

6-(((1R,2S)-2-氨基环己基)氨基)-7-氟-4-(1-甲基-1H-吡唑-4-基)-1,2-二氢-3H-吡咯并[3,4-C]吡啶-3-酮

货号 B569308
CAS 编号: 1312691-33-0
分子量: 344.394
InChI 键: MJHOMTRKVMKCNE-NWDGAFQWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mivavotinib is an inhibitor of spleen tyrosine kinase (syk), with potential anti-inflammatory, immunomodulating, and antineoplastic activities. Spleen tyrosine kinase inhibitor mivavotinib may inhibit the activity of syk, which abrogates downstream B-cell receptor (BCR) signaling and leads to an inhibition of B-cell activation, chemotaxis, adhesion and proliferation. Syk, a BCR-associated non-receptor tyrosine kinase that mediates diverse cellular responses, including proliferation, differentiation, and phagocytosis, is expressed in hematopoietic tissues and is often overexpressed in hematopoietic malignancies.

科学研究应用

  1. 杂环化合物合成: 该化合物已用于合成稠合的多环结构,例如 4-芳基-3-甲基-4,7-二氢-1H-吡唑并[3,4-b]吡啶,这是使用区域选择性反应过程获得的。该方法在较短的反应时间内生成产物,并具有优异的产率,突出了其在杂环化合物合成中的效率 (尼克帕桑德等人,2010)

  2. 癌症治疗: 研究了该化合物治疗癌症的潜力,尤其是通过抑制 Aurora A 激酶。该激酶是癌症治疗中的一个关键靶点,该化合物抑制 Aurora A 的有效性表明其在肿瘤学中的潜在用途 (罗伯特·亨利,詹姆斯, 2006)

  3. 抗菌和抗癌剂: 多项研究集中于合成该化合物的衍生物,以评估其抗菌和抗癌特性。例如,一项研究合成了一系列衍生物,以测试它们作为潜在的抗阿尔茨海默病和抗 COX-2 剂 (阿塔比等人,2009)

  4. 抗病毒活性: 从该化学物质衍生的化合物显示出有效的抗 HIV 活性。吡唑支架(包括该化合物的核心结构)已被确定为抗 HIV 剂开发中的关键因素 (库马尔等人,2022)

  5. 抗菌活性: 从该化学物质合成的多种化合物已表现出显着的抗菌特性,具有作为新型抗菌剂的潜力。这表明其在解决耐药菌株方面很有用 (马克布尔等人,2014)

  6. 转化生长因子β (TGF-β) 抑制: 该化合物的衍生物已被合成,作为 TGF-β I 型受体激酶结构域的有效抑制剂。这些发现表明在 TGF-β 发挥关键作用的疾病中具有潜在的治疗应用 (李等人,2004)

属性

IUPAC Name

6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6O/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHOMTRKVMKCNE-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1312691-33-0
Record name Mivavotinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312691330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mivavotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MIVAVOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QR88H79VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。